molecular formula C18H25NO6 B13342667 Rel-(3S,4R)-1-(tert-butoxycarbonyl)-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid

Rel-(3S,4R)-1-(tert-butoxycarbonyl)-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13342667
M. Wt: 351.4 g/mol
InChI Key: ATPJSCRRUKTQQU-UONOGXRCSA-N
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Description

Rel-(3S,4R)-1-(tert-butoxycarbonyl)-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by its unique stereochemistry and the presence of tert-butoxycarbonyl and dimethoxyphenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3S,4R)-1-(tert-butoxycarbonyl)-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. The starting materials often include pyrrolidine derivatives and reagents for introducing the tert-butoxycarbonyl and dimethoxyphenyl groups. Common synthetic routes may involve:

    Step 1: Protection of the amine group in pyrrolidine using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.

    Step 2: Introduction of the dimethoxyphenyl group through a nucleophilic substitution reaction.

    Step 3: Formation of the carboxylic acid group via oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Rel-(3S,4R)-1-(tert-butoxycarbonyl)-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of chemical bonds through the addition of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Rel-(3S,4R)-1-(tert-butoxycarbonyl)-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(3S,4R)-1-(tert-butoxycarbonyl)-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: Biochemical pathways that are affected by the compound’s activity, leading to physiological or pharmacological effects.

Comparison with Similar Compounds

Rel-(3S,4R)-1-(tert-butoxycarbonyl)-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

    Rel-(3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Lacks the dimethoxy groups, resulting in different chemical properties.

    Rel-(3S,4R)-1-(tert-butoxycarbonyl)-4-(2,4-dimethoxyphenyl)pyrrolidine-3-amine: Contains an amine group instead of a carboxylic acid group, leading to different reactivity and applications.

This compound’s uniqueness lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H25NO6

Molecular Weight

351.4 g/mol

IUPAC Name

(3S,4R)-4-(2,4-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-13(14(10-19)16(20)21)12-7-6-11(23-4)8-15(12)24-5/h6-8,13-14H,9-10H2,1-5H3,(H,20,21)/t13-,14+/m0/s1

InChI Key

ATPJSCRRUKTQQU-UONOGXRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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